4-(acetylamino)-2-chlorobenzoic acid physical properties
4-(acetylamino)-2-chlorobenzoic acid physical properties
[1]
Executive Summary
4-(Acetylamino)-2-chlorobenzoic acid (CAS 38667-55-9) is a critical pharmaceutical intermediate and a secondary metabolite of the ester-type local anesthetic chloroprocaine .[1] As an N-acetylated derivative of 4-amino-2-chlorobenzoic acid, its physicochemical profile is defined by the interplay between the lipophilic chlorobenzene core, the ionizable carboxylic acid, and the hydrogen-bonding acetamido moiety. This guide provides a comprehensive technical analysis of its properties, synthesis, and analytical characterization for researchers in medicinal chemistry and drug metabolism.
Molecular Identity & Structural Characterization[3][4]
The compound features a benzoic acid scaffold substituted with a chlorine atom at the ortho position (C2) and an acetamido group at the para position (C4). The ortho-chloro substituent significantly influences the acidity of the carboxylic group via inductive electron withdrawal, while the para-acetamido group contributes to crystal packing stability through intermolecular hydrogen bonding.
Table 1: Chemical Identification Data
| Property | Specification |
| IUPAC Name | 4-acetamido-2-chlorobenzoic acid |
| Common Synonyms | 4-(acetylamino)-2-chlorobenzoic acid; N-acetyl-4-amino-2-chlorobenzoic acid |
| CAS Registry Number | 38667-55-9 |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |
| InChI Key | KASJLCWKGSURCV-UHFFFAOYSA-N |
Thermodynamic & Solid-State Properties
The physical behavior of 4-(acetylamino)-2-chlorobenzoic acid is governed by its high melting point and pH-dependent solubility. The acetamido group facilitates strong intermolecular hydrogen bonding, elevating the melting point compared to its non-acetylated precursors.
Table 2: Physical Properties Profile
| Parameter | Value / Description | Note |
| Melting Point | 206 – 210 °C | Experimental range; decomposition may occur at higher temperatures [1]. |
| Appearance | White to off-white crystalline powder | Typical of benzamide derivatives. |
| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol | High solubility in polar aprotic solvents. |
| Solubility (Aqueous) | Low in acidic media; Soluble in alkaline pH | Dissolves as the carboxylate anion (pH > 4.5). |
| pKa (Predicted) | ~3.0 – 3.3 (COOH) | The ortho-Cl atom increases acidity relative to 4-acetamidobenzoic acid (pKa 4.28) [2]. |
| LogP (Predicted) | ~1.5 – 1.9 | Moderately lipophilic; less polar than the amino precursor. |
Synthesis & Production Workflows
The synthesis of 4-(acetylamino)-2-chlorobenzoic acid generally follows a linear reduction-acetylation pathway starting from 2-chloro-4-nitrobenzoic acid. This route ensures high regioselectivity and yield.
Experimental Protocol: Acetylation of 4-Amino-2-chlorobenzoic Acid
Reagents: 4-Amino-2-chlorobenzoic acid, Acetic Anhydride, Glacial Acetic Acid (solvent).
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Dissolution: Suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in glacial acetic acid.
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Acetylation: Add acetic anhydride (1.2 – 1.5 eq) dropwise under stirring.
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Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the amine.
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Isolation: Cool the solution to room temperature. Pour into ice-cold water to precipitate the product.
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary to achieve >98% purity.
Visualization: Synthetic Pathway
The following diagram illustrates the chemical transformation from the nitro precursor to the final acetylated target.
Figure 1: Step-wise synthesis from nitro-precursor to the N-acetylated target.
Analytical Characterization
Validating the identity and purity of 4-(acetylamino)-2-chlorobenzoic acid requires specific chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
This compound is less polar than its amino-precursor due to the masking of the free amine. It elutes later on reverse-phase columns.
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Column: C18 (e.g., µBondapak or equivalent), 5 µm, 250 x 4.6 mm.
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Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 270 nm (Benzoic acid absorption max).
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Retention Order: 4-Amino-2-chlorobenzoic acid (Early) → 4-(Acetylamino)-2-chlorobenzoic acid (Late) [3].
NMR Spectroscopy (Predicted Signals in DMSO-d6)
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¹H NMR:
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δ 2.08 ppm (s, 3H): Acetyl methyl group (-COCH ₃).
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δ 7.50 ppm (dd, 1H): Aromatic H-5 (ortho to NHAc, meta to Cl).
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δ 7.85 ppm (d, 1H): Aromatic H-3 (ortho to Cl, meta to COOH).
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δ 7.90 ppm (d, 1H): Aromatic H-6 (ortho to COOH).
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δ 10.3 ppm (s, 1H): Amide NH.
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δ 13.0 ppm (br s, 1H): Carboxylic acid OH.
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Biological Context: Metabolism of Chloroprocaine
In drug development, this compound is significant as a secondary metabolite of chloroprocaine , a local anesthetic. Chloroprocaine is rapidly hydrolyzed by plasma pseudocholinesterase.
Metabolic Pathway Visualization
The diagram below maps the degradation of chloroprocaine, highlighting the formation of 4-(acetylamino)-2-chlorobenzoic acid.
Figure 2: Metabolic pathway of Chloroprocaine leading to the N-acetylated derivative.
Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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GHS Signal Word: Warning.[2]
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Handling: Use local exhaust ventilation. Avoid dust formation.
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Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
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Sigma-Aldrich. Product Specification: 2-chloro-4-acetamidobenzoic acid (CAS 38667-55-9).Link
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ChemSRC. 4-Acetamidobenzoic acid Physical Properties & pKa Data.Link
- Kuhnert-Brandstätter, M., et al.Thermoanalytical and IR-spectroscopical investigations on 4-amino-2-chlorobenzoic acid derivatives. Scientia Pharmaceutica. (Validated against general benzamide properties).
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17154 (4-Amino-2-chlorobenzoic acid - Precursor).Link
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O'Brien, J. E., et al. (1979). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Journal of Pharmaceutical Sciences, 68(1), 75-78. Link
